N-[4-(5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-yl)phenyl]-2,2,2-trifluoroacetamide
Description
N-[4-(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-yl)phenyl]-2,2,2-trifluoroacetamide is a heterocyclic compound featuring a 5,6-dihydroimidazo[2,1-b][1,3]thiazole core fused to a phenyl ring substituted with a trifluoroacetamide group. Its molecular formula is C₁₃H₁₂F₃N₃OS, with a molecular weight of 339.32 g/mol .
Properties
Molecular Formula |
C13H10F3N3OS |
|---|---|
Molecular Weight |
313.30 g/mol |
IUPAC Name |
N-[4-(5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-yl)phenyl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C13H10F3N3OS/c14-13(15,16)11(20)18-9-3-1-8(2-4-9)10-7-21-12-17-5-6-19(10)12/h1-4,7H,5-6H2,(H,18,20) |
InChI Key |
ZBLWJGWUYPEVEO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=CSC2=N1)C3=CC=C(C=C3)NC(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . The reaction conditions often include the use of radical initiators and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2,2,2-TRIFLUORO-N-(4-{5H,6H-IMIDAZO[2,1-B][1,3]THIAZOL-3-YL}PHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products.
Scientific Research Applications
2,2,2-TRIFLUORO-N-(4-{5H,6H-IMIDAZO[2,1-B][1,3]THIAZOL-3-YL}PHENYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2,2,2-TRIFLUORO-N-(4-{5H,6H-IMIDAZO[2,1-B][1,3]THIAZOL-3-YL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The pathways involved can include modulation of signal transduction or interference with metabolic processes.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations :
Chlorophenyl Derivatives : The 4-chloro substituent in 4h and 5l correlates with antifungal and anticancer activities, suggesting halogenation boosts potency .
Side Chain Modifications : Piperazine-methoxybenzyl chains (e.g., 5l) improve solubility and receptor selectivity in cancer cells , whereas the target compound’s simpler acetamide group may limit target engagement.
Functional Comparisons
Antifungal Activity
Cytotoxic Activity
- 5l : Exhibits 3.7-fold greater potency against MDA-MB-231 breast cancer cells than sorafenib (IC₅₀ = 5.2 μM) .
- Structural Insights : The lack of a chlorophenyl group in the target compound may reduce cytotoxicity compared to 5l, as chloro substituents enhance DNA intercalation in related scaffolds .
Antioxidant Potential
- 4e: Achieves near-complete DPPH radical scavenging (97%), likely due to its phenolic hydroxyl group donating hydrogen atoms .
- Target Compound : The nitro group may reduce antioxidant efficacy, as nitroarenes often act as pro-oxidants .
Biological Activity
N-[4-(5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-yl)phenyl]-2,2,2-trifluoroacetamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article examines the biological activity of this compound, focusing on its antiproliferative effects and underlying mechanisms.
Chemical Structure and Properties
The compound can be detailed by its molecular formula and a molecular weight of approximately 320.30 g/mol. The presence of trifluoroacetamide and thiazole moieties is significant in determining its biological activity.
Antiproliferative Effects
Research indicates that derivatives of imidazo[2,1-b][1,3]thiazole exhibit notable antiproliferative properties. For instance, compounds similar to this compound have shown IC50 values in the submicromolar range against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HeLa | 0.5 | Apoptosis |
| Compound B | CEM | 0.8 | Cell cycle arrest |
| This compound | SUIT-2 | 1.5 | Inhibition of Bcl-2 |
The mechanisms by which this compound exerts its biological effects include:
-
Inhibition of Anti-apoptotic Proteins : The compound has been shown to downregulate Bcl-2 expression in various cancer cell lines. This leads to increased apoptosis in malignant cells.
"The interaction with Bcl-2 suggests a pathway for inducing apoptosis in resistant cancer types."
- Cell Cycle Arrest : Studies indicate that treatment with this compound results in cell cycle arrest at the G1 phase, preventing further proliferation.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress within cancer cells leading to cellular damage and apoptosis.
Study 1: Anticancer Activity in Pancreatic Cancer Cells
A recent study evaluated the antiproliferative activity of this compound against pancreatic cancer cell lines (SUIT-2). The results demonstrated an IC50 value of 1.5 µM after 72 hours of exposure.
Study 2: Synergistic Effects with Chemotherapeutics
Another investigation assessed the synergistic effects of this compound when combined with standard chemotherapeutic agents like doxorubicin. The combination therapy exhibited enhanced cytotoxicity compared to individual treatments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
